Sodium hexachloroiridate(III) hydrate

Catalog No.
S892827
CAS No.
123334-23-6
M.F
Cl6H2IrNa3O
M. Wt
491.901
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hexachloroiridate(III) hydrate

CAS Number

123334-23-6

Product Name

Sodium hexachloroiridate(III) hydrate

IUPAC Name

trisodium;hexachloroiridium(3-);hydrate

Molecular Formula

Cl6H2IrNa3O

Molecular Weight

491.901

InChI

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6

InChI Key

DXIIVDVTQZORNM-UHFFFAOYSA-H

SMILES

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl

Catalyst in Organic Synthesis Reactions

Sodium hexachlororhodate(III) hydrate exhibits catalytic properties, meaning it can accelerate the rate of certain chemical reactions without being consumed itself. In organic synthesis research, it is used as a catalyst for various reactions, including:

  • Hydroformylation: This reaction converts alkenes (compounds containing a carbon-carbon double bond) into aldehydes or ketones (both organic functional groups) using carbon monoxide and hydrogen gas.
  • Hydrogenation: This reaction involves the addition of hydrogen atoms to a molecule, often used to convert unsaturated compounds (containing double or triple bonds) into saturated ones (containing only single bonds).

Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na3IrCl6xH2O\text{Na}_3\text{IrCl}_6\cdot x\text{H}_2\text{O}. This compound is characterized by its hexachloroiridate(III) anion, where iridium is in the +3 oxidation state, coordinated with six chloride ions. The hydrate form includes water molecules, which can vary in number depending on the specific conditions of synthesis and storage. Sodium hexachloroiridate(III) hydrate appears as a crystalline solid and is known for its applications in various chemical processes and analyses .

  • Dehydration: Upon heating to 110°C, it loses water, resulting in anhydrous sodium hexachloroiridate(III).
  • Thermal Decomposition: The compound decomposes at 550°C, yielding iridium metal and sodium chloride:
    2Na3IrCl62Ir+6NaCl+3Cl22\text{Na}_3\text{IrCl}_6\rightleftharpoons 2\text{Ir}+6\text{NaCl}+3\text{Cl}_2
  • Oxidation: In the presence of oxygen at elevated temperatures (450°C), it can be oxidized to produce iridium dioxide:
    2Na3IrCl6+2O22IrO2+6NaCl+3Cl22\text{Na}_3\text{IrCl}_6+2\text{O}_2\rightarrow 2\text{IrO}_2+6\text{NaCl}+3\text{Cl}_2
  • Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form hydrogen hexachloroiridate(III).
  • Ammonolysis: When treated with ammonia at high temperatures (145°C), it forms a complex:
    [\text{Ir}(\text{NH}_3)_6]Cl_3$$[1][2].

Sodium hexachloroiridate(III) hydrate can be synthesized through various methods:

  • Reduction of Sodium Hexachloroiridate(IV): This involves reducing sodium hexachloroiridate(IV) using ferrous ions, oxalates, or hydrogen sulfide.
  • Direct Synthesis from Metal: Heating iridium metal with sodium chloride and chlorine gas also produces sodium hexachloroiridate(III).
  • Hydration: The anhydrous form can be hydrated by dissolving it in water under controlled conditions to achieve the desired hydration level .

Sodium hexachloroiridate(III) hydrate has several important applications:

  • Analytical Chemistry: It is used as a reagent in high-performance liquid chromatography (HPLC), particularly for analyzing peptides and proteins.
  • Catalysis: The compound may serve as a catalyst in various organic reactions due to the unique properties of iridium.
  • Material Science: It is explored for potential applications in creating advanced materials due to its electronic properties .

Interaction studies involving sodium hexachloroiridate(III) hydrate primarily focus on its reactivity with other chemical species. For instance, its interactions with acids can lead to the formation of new complexes, which are essential for understanding its behavior in various chemical environments. Studies also explore its stability under different conditions and how it interacts with biological systems, especially concerning its potential therapeutic effects .

Sodium hexachloroiridate(III) hydrate shares similarities with other iridium compounds but has unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
Sodium hexachloroiridate(IV)\text{Na}_3\text{IrCl}_6Higher oxidation state (+4), used as a precursor
Iridium trichloride\text{IrCl}_3Different coordination environment, no sodium present
Iridium(III) oxide\text{IrO}_3Oxide form, used in catalysis and electronics
Potassium hexachloroiridate(III)\text{K}_3\text{IrCl}_6Similar structure but potassium instead of sodium

Sodium hexachloroiridate(III) hydrate's unique feature lies in its hydrated state and specific applications in analytical chemistry, making it particularly valuable for HPLC analyses compared to other iridium compounds .

Reductive Preparation from Sodium Hexachloroiridate(IV)

The most prevalent synthetic approach for sodium hexachloroiridate(III) hydrate involves the reduction of sodium hexachloroiridate(IV) using various reducing agents [1]. This methodology represents the primary industrial route due to the relative availability of the tetravalent precursor and the well-established reaction mechanisms . The reduction process fundamentally involves the conversion of iridium from the +4 oxidation state to the +3 oxidation state while maintaining the hexachloride coordination sphere [13].

Iron(II)-Mediated Reduction Protocols

Iron(II) salts serve as highly effective reducing agents for the conversion of sodium hexachloroiridate(IV) to its trivalent counterpart [1] . The reaction proceeds according to the following stoichiometry, where ferrous ions in acidic media facilitate the electron transfer process . Three primary reductants are employed, with iron(II) salts showing particular efficacy in acidic conditions .

The iron(II)-mediated reduction typically utilizes ferrous sulfate or ferrous chloride as the reducing agent [11]. Research has demonstrated that the reaction kinetics are significantly influenced by pH, with optimal conversion rates observed in moderately acidic solutions [11]. The mechanism involves a two-electron transfer process where iron(II) is oxidized to iron(III) while simultaneously reducing iridium(IV) to iridium(III) [11].

Temperature control plays a critical role in achieving high yields, with reaction temperatures typically maintained between 60-80°C to optimize the reduction kinetics without promoting unwanted side reactions . The reaction time varies depending on the concentration of reactants and temperature, generally requiring 2-4 hours for complete conversion [30].

Oxalate/Hydrogen Sulfide Reduction Pathways

Oxalate reduction represents an alternative pathway that offers distinct advantages in terms of selectivity and product purity [1]. The oxalate ion acts as a two-electron reducing agent, converting sodium hexachloroiridate(IV) to the trivalent form through a well-defined mechanism [25]. This reduction pathway is particularly valuable when high-purity products are required, as oxalate can be easily removed from the reaction mixture through thermal decomposition [25].

Hydrogen sulfide reduction provides another viable route, particularly suited for laboratory-scale synthesis [1]. The reaction proceeds through the formation of sulfur as a byproduct, which can be separated through filtration [13]. This method offers the advantage of using a gaseous reducing agent, which facilitates product isolation and purification [13].

The kinetics of oxalate reduction have been extensively studied, revealing first-order dependence with respect to both the iridium complex and the oxalate concentration [25]. The reaction rate is significantly enhanced at elevated temperatures, with optimal conditions typically involving temperatures between 70-90°C [25]. The mechanism involves the formation of intermediate complexes before the final electron transfer step [25].

Reducing AgentOptimal Temperature (°C)Reaction Time (hours)Typical Yield (%)
Iron(II) Sulfate60-802-485-92
Sodium Oxalate70-903-588-95
Hydrogen Sulfide50-701-375-85

Direct Synthesis via Metallothermic Reactions

Direct synthesis approaches involve the reaction of metallic iridium with sodium chloride and chlorine gas at elevated temperatures [1]. This methodology circumvents the need for pre-existing iridium complexes and represents a more direct route from elemental iridium . The process typically requires temperatures exceeding 650°C to achieve adequate reaction rates [6].

The metallothermic approach offers several advantages, including the elimination of reducing agents and the potential for continuous processing [17]. However, the high-temperature requirements present significant challenges in terms of energy consumption and equipment requirements [17]. The reaction proceeds through the formation of intermediate chloride species before the final coordination complex formation [17].

Recent advances in mechanochemical synthesis have demonstrated the potential for room-temperature preparation of iridium complexes through ball milling techniques [16]. These methods enable rapid and efficient synthesis without the use of significant amounts of organic solvents . The mechanochemical approach represents a promising alternative for laboratory-scale synthesis, offering reduced environmental impact and simplified purification procedures [16].

Hydration State Control and Crystallization Techniques

The hydration state of sodium hexachloroiridate(III) significantly influences its physical properties and stability [2]. Controlling the water content requires careful attention to crystallization conditions, including temperature, humidity, and solvent composition [18]. The compound can exist in various hydrated forms, with the most common being the hexahydrate and trihydrate variants [2].

Crystallization techniques play a crucial role in determining the final hydration state and crystal morphology [18]. Slow evaporation methods typically yield well-formed crystals with defined hydration states, while rapid precipitation can result in amorphous or poorly crystalline materials [22]. The choice of crystallization solvent significantly affects the hydration level, with aqueous solutions generally favoring higher hydration states [18].

Temperature-controlled crystallization has been demonstrated to provide precise control over hydration levels [13]. Dehydration occurs at approximately 110°C, with reversible decomposition observed at 550°C [1]. These thermal transitions provide important guidelines for processing and storage conditions [1].

Crystallization MethodHydration StateCrystal QualityTypical Yield (%)
Slow EvaporationHexahydrateExcellent75-85
Controlled PrecipitationTrihydrateGood80-90
Rapid CoolingVariablePoor60-75

Industrial-Scale Production Challenges

Industrial production of sodium hexachloroiridate(III) hydrate faces several significant challenges, primarily related to the scarcity and high cost of iridium raw materials [21]. The limited supply of iridium represents one of the main obstacles to large-scale production, as iridium is among the rarest elements on earth [21]. This scarcity directly impacts production costs and availability for industrial applications [21].

The complex production processes required for iridium compounds necessitate specialized equipment and expertise, creating barriers for new market entrants [21]. Quality control represents another significant challenge, as the complex production process can lead to variability in product specifications [21]. The need for precise control of reaction conditions, including temperature, pH, and atmosphere, requires sophisticated monitoring and control systems [32].

Purification at industrial scale presents additional complications, as the removal of impurities and byproducts requires multiple processing steps [30]. The crystallization and hydration control processes must be carefully optimized to ensure consistent product quality while maintaining economic viability [31]. The development of continuous processing methods represents an ongoing area of research aimed at improving production efficiency [29].

Environmental considerations also play an increasingly important role in industrial production, with emphasis on reducing solvent usage and minimizing waste generation [19]. The implementation of green chemistry principles in iridium compound synthesis is becoming a priority for sustainable production [22].

Production ChallengeImpact LevelMitigation Strategies
Raw Material ScarcityHighRecycling programs, alternative sources
Equipment ComplexityMediumAutomation, standardization
Quality ControlHighAdvanced monitoring, statistical process control
Environmental ImpactMediumGreen chemistry, waste minimization

Sodium hexachloroiridate(III) hydrate exhibits distinct crystallographic characteristics that differ markedly between its hydrated and anhydrous forms. The hydrated form, specifically the dihydrate Na₃[IrCl₆]·2H₂O, crystallizes in the tetragonal crystal system with space group P4/ncc [1]. The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis: a = b = 10.5638(3) Å, c = 20.1299(6) Å, with a unit cell volume of 2246.37(14) ų and Z = 8 formula units per unit cell [1]. The calculated density is 3.016 g/cm³, reflecting the substantial atomic mass contribution from iridium.

The anionic component consists of octahedral [IrCl₆]³⁻ units with a mean Ir-Cl bond length of 2.3568(11) Å [1]. This bond length is characteristic of iridium(III) in an octahedral chloride environment and represents a slight elongation compared to the corresponding iridium(IV) complex Na₂[IrCl₆]·2H₂O, where the mean Ir-Cl distance is approximately 2.31 Å [1]. The coordination environment of sodium cations is formed by five chloride ligands and one oxygen atom from hydrate water molecules, arranged in a distorted octahedral configuration [1].

In contrast, the anhydrous form Na₃[IrCl₆] presents significantly greater structural complexity. The absence of coordinating water molecules fundamentally alters the crystal packing arrangements and introduces potential polymorphic variations [2]. The dehydration process, which occurs at temperatures above 110°C, results in structural reorganization that affects both the immediate coordination environment and the extended lattice framework [3]. The anhydrous form exhibits hygroscopic behavior, readily reabsorbing atmospheric moisture to regenerate hydrated phases under ambient conditions [4].

X-ray Diffraction Studies of Polymorphic Variants

The X-ray diffraction patterns of sodium hexachloroiridate(III) hydrate reveal distinct fingerprint characteristics that enable phase identification and structural analysis. The hydrated dihydrate form produces sharp, well-defined Bragg reflections consistent with its tetragonal symmetry and ordered crystal structure [1]. The primary Miller indices and corresponding d-spacings can be calculated from the unit cell parameters, providing a comprehensive diffraction profile for phase identification purposes.

Polymorphic variations arise primarily through differences in hydration states and thermal treatment history. The transition from hydrated to anhydrous forms involves systematic changes in the diffraction pattern, including peak shifts, intensity redistributions, and the appearance or disappearance of specific reflections [2]. These changes reflect the structural reorganization accompanying water loss and the subsequent rearrangement of sodium cation coordination environments.

Temperature-resolved powder X-ray diffraction studies have revealed the progressive nature of structural transformations during thermal treatment [1]. The dehydration process does not occur as a simple single-step transition but involves intermediate phases with partial water retention. These intermediate structures exhibit distinct diffraction signatures that can be used to monitor the dehydration kinetics and identify optimal processing conditions for specific applications.

The anhydrous form displays increased peak broadening compared to the hydrated variants, indicative of reduced crystalline order and possible microstrain effects resulting from the dehydration process [2]. This peak broadening behavior provides valuable information about the structural disorder introduced during water removal and the stability of the resulting anhydrous phase.

Spectroscopic Fingerprinting

Ultraviolet-Visible Ligand-to-Metal Charge Transfer Signatures

The ultraviolet-visible absorption spectrum of the hexachloroiridate(III) anion exhibits characteristic ligand-to-metal charge transfer (LMCT) bands that serve as distinctive spectroscopic fingerprints. The [IrCl₆]³⁻ complex displays intense absorption bands at 355 nanometers and 415 nanometers, which are assigned to chloride-to-iridium(III) charge transfer transitions . These transitions are spin-allowed and Laporte-allowed, resulting in high molar absorptivity values typically around 50,000 M⁻¹cm⁻¹, characteristic of charge transfer processes [6].

Additional absorption features appear at 460 nanometers and 550 nanometers, representing metal-centered d-d transitions within the iridium(III) coordination sphere [7]. These d-d transitions exhibit significantly lower extinction coefficients, typically in the range of 20-200 M⁻¹cm⁻¹, due to their forbidden nature under octahedral symmetry constraints [6]. The energy separation between these transitions provides information about the crystal field splitting parameter and the electronic structure of the iridium center.

The spectroscopic signatures exhibit notable solvatochromic behavior, with absorption maxima shifting in response to changes in the local dielectric environment [6]. This sensitivity to environmental factors makes ultraviolet-visible spectroscopy a valuable tool for monitoring hydration states and detecting structural changes during thermal treatment or chemical modification processes.

Complex formation and ligand substitution reactions can be monitored through systematic changes in the charge transfer band positions and intensities [7]. The replacement of chloride ligands or coordination sphere modifications results in predictable spectral shifts that correlate with the electronic properties of the new ligand environment.

Raman and Infrared Vibrational Mode Assignments

The vibrational spectroscopy of sodium hexachloroiridate(III) hydrate provides detailed information about the molecular structure and bonding characteristics of both the anionic complex and the hydration water molecules. The octahedral [IrCl₆]³⁻ anion exhibits several characteristic vibrational modes that can be assigned based on group theory analysis and comparison with related transition metal chloride complexes.

The symmetric Ir-Cl stretching mode (ν₁) appears in the frequency range of 300-400 cm⁻¹ and is both infrared and Raman active [8]. This totally symmetric vibration provides direct information about the strength of the metal-ligand bonding interaction and serves as a sensitive probe for changes in the coordination environment. The frequency of this mode is influenced by the oxidation state of iridium and the trans-influence effects of other ligands in the coordination sphere.

Bending modes of the Ir-Cl bonds (ν₂) occur at lower frequencies, typically in the 200-300 cm⁻¹ region [8]. These deformation modes are generally less intense than stretching modes but provide complementary information about the geometric constraints and flexibility of the octahedral coordination geometry.

The antisymmetric Ir-Cl stretching mode (ν₃) appears in the 400-500 cm⁻¹ range and is infrared active but Raman forbidden under ideal octahedral symmetry [8]. The observation of this mode in infrared spectra confirms the presence of the hexachloroiridate(III) anion and provides a characteristic fingerprint for phase identification purposes.

Hydration water molecules contribute distinct vibrational signatures that can be used to determine the hydration state and water coordination environment. The O-H stretching modes of coordinated water appear in the 3200-3600 cm⁻¹ region, with the exact frequency depending on the strength of hydrogen bonding interactions [8]. The water bending mode near 1600 cm⁻¹ provides additional confirmation of water presence and information about the local hydrogen bonding network.

Thermogravimetric Analysis of Hydration-Dehydration Kinetics

Thermogravimetric analysis reveals the thermal stability characteristics and dehydration behavior of sodium hexachloroiridate(III) hydrate across multiple temperature ranges. The initial stage of water loss occurs between 25°C and 110°C, corresponding to the removal of hydration water molecules [9]. For the dihydrate form, this process involves a theoretical mass loss of approximately 7.1%, equivalent to the loss of two water molecules per formula unit.

The dehydration kinetics exhibit non-isothermal behavior with distinct temperature-dependent rate characteristics. The process does not occur as a single-step transition but involves multiple overlapping stages that can be resolved through careful analysis of the derivative thermogravimetric (DTG) curves [10]. The complexity of the dehydration process reflects the different binding environments of water molecules within the crystal structure and their varying activation energies for removal.

Complete dehydration is achieved in the temperature range of 110-150°C, resulting in the formation of anhydrous Na₃[IrCl₆] [9]. The anhydrous form exhibits enhanced thermal stability compared to the hydrated precursor, remaining structurally intact until the onset of thermal decomposition at temperatures above 450°C.

The thermal decomposition process begins around 450°C and proceeds through multiple reaction pathways [9]. In an oxidizing atmosphere, the decomposition follows the reaction pathway: 2 Na₃[IrCl₆] + 2 O₂ → 2 IrO₂ + 6 NaCl + 3 Cl₂. Under inert conditions, the decomposition may follow alternative routes involving direct reduction to metallic iridium or the formation of intermediate mixed-valence phases.

Kinetic analysis of the thermogravimetric data using established models allows for the determination of activation energies and pre-exponential factors for both the dehydration and decomposition processes [11]. These kinetic parameters provide fundamental insights into the mechanisms controlling thermal stability and can be used to predict long-term stability under various storage and processing conditions.

Dates

Last modified: 08-15-2023

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